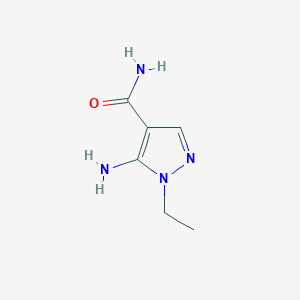

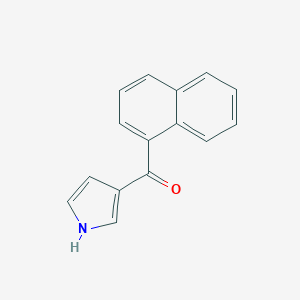

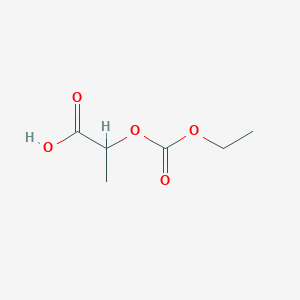

5-Amino-1-ethyl-1h-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole-4-carboxamides, which includes compounds like 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide, has been a subject of research . An efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Amino-pyrazoles serve as versatile synthetic building blocks in the construction of diverse heterocyclic or fused heterocyclic scaffolds. They are used to create poly-substituted and fused heterocyclic compounds through conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Medicinal Chemistry

In medicinal chemistry, 5-Amino-pyrazoles are analogous to biologically active compounds. They are critical in the design and engineering of pharmaceuticals, with a significant number of small-molecule drugs containing nitrogen heterocycles derived from this class .

Carbonic Anhydrase Inhibitors

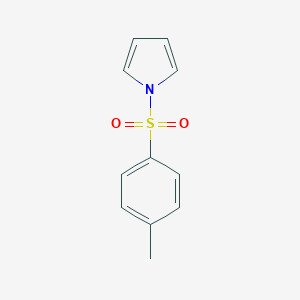

Pyrazole-carboxamides bearing a sulfonamide moiety, such as 5-Amino-1-ethyl-1h-pyrazole-4-carboxamide, have been studied as potent carbonic anhydrase inhibitors. These compounds have shown inhibition effects on human erythrocyte isoenzymes, with Ki values ranging from 0.007–4.235 µM for hCA II, indicating their potential as therapeutic agents .

Molecular Docking and Dynamics Simulations

The compound has been subjected to molecular docking and dynamics simulations to understand its binding mechanisms with biological receptors. This is crucial for drug design, allowing researchers to predict how the compound interacts with target proteins .

Drug-likeness Studies and ADMET Prediction

Drug-likeness studies and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are conducted to evaluate the potential of 5-Amino-pyrazoles as drug candidates. These studies help in assessing the safety and efficacy of the compounds before clinical trials .

Biological Evaluation

Biological evaluation involves testing the bioactivity of 5-Amino-pyrazoles against various pathogenic fungi and bacteria. This helps in identifying new therapeutic agents for treating infections .

Optical Performance Enhancement

5-Amino-pyrazoles are used to enhance the structural and optical performance of novel compounds. This application is significant in the development of materials with specific optical properties .

Agrochemical Applications

Due to their versatile biological profile, 5-Amino-pyrazoles also find applications in agrochemistry, particularly in crop protection. They are incorporated into compounds that serve as fungicides, herbicides, and insecticides .

properties

IUPAC Name |

5-amino-1-ethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-5(7)4(3-9-10)6(8)11/h3H,2,7H2,1H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJKLZIXFHNLHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-ethyl-1h-pyrazole-4-carboxamide | |

CAS RN |

145864-65-9 |

Source

|

| Record name | 5-amino-1-ethyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R,5S)-5-[(1S)-1-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-3-propan-2-yloxolan-2-ol](/img/structure/B123543.png)